molecular formula C19H38O3 B164390 Methyl 2-hydroxyoctadecanoate CAS No. 2420-35-1

Methyl 2-hydroxyoctadecanoate

Cat. No.: B164390
CAS No.: 2420-35-1
M. Wt: 314.5 g/mol
InChI Key: OUFCLLRNNJZLOX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-hydroxyoctadecanoate is typically synthesized through the hydroxylation of methyl octadecanoate. The process involves reacting methyl octadecanoate with hydrogen peroxide in the presence of an acidic catalyst and an appropriate solvent. The reaction is carried out at a controlled temperature for a specific period, followed by extraction and purification to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxyoctadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-hydroxyoctadecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-hydroxyoctadecanoate involves its interaction with lipid membranes. The hydroxyl group disrupts the uniformity of the fatty acid chain, introducing a polar region that affects the fluidity and phase behavior of lipid bilayers. This can influence membrane-associated processes, such as signal transduction and membrane fusion .

Comparison with Similar Compounds

  • Methyl 3-hydroxyoctadecanoate
  • Methyl 12-hydroxyoctadecanoate
  • Methyl 9-hydroxyoctadecanoate

Comparison: Methyl 2-hydroxyoctadecanoate is unique due to the position of the hydroxyl group on the second carbon. This position significantly affects its chemical reactivity and physical properties compared to other hydroxylated fatty acid methyl esters. For example, methyl 3-hydroxyoctadecanoate has the hydroxyl group on the third carbon, which results in different NMR spectra and chemical behavior .

Properties

IUPAC Name

methyl 2-hydroxyoctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19(21)22-2/h18,20H,3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFCLLRNNJZLOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347938
Record name Methyl 2-hydroxyoctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2420-35-1
Record name Methyl 2-hydroxyoctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Could the oxidative cyclization reaction described in the paper be applied to Methyl 2-hydroxyoctadecanoate? What would be the expected product?

A1: It's highly probable that the oxidative cyclization reaction using lead tetraacetate could be applied to this compound. The paper focuses on 1-octadecanol and hydroxy fatty esters, and this compound, with its hydroxyl group on the second carbon, falls into a similar structural category []. The position of the hydroxyl group would influence the size of the ring formed during cyclization. Further research would be needed to confirm the reaction outcome and characterize the specific product formed.

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